2-(3-chlorophenyl)-4,4,4-trifluoro-2-methylbutanoic acid
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Overview
Description
2-(3-chlorophenyl)-4,4,4-trifluoro-2-methylbutanoic acid is an organic compound that features a trifluoromethyl group, a chlorophenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-4,4,4-trifluoro-2-methylbutanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the trifluoromethyl intermediate: This can be achieved through the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions.
Introduction of the chlorophenyl group: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, where a chlorophenylboronic acid is reacted with the trifluoromethyl intermediate in the presence of a palladium catalyst.
Formation of the butanoic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-4,4,4-trifluoro-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
2-(3-chlorophenyl)-4,4,4-trifluoro-2-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-4,4,4-trifluoro-2-methylbutanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenyl)-4,4,4-trifluoro-2-methylpropanoic acid
- 2-(3-chlorophenyl)-4,4,4-trifluoro-2-methylpentanoic acid
Uniqueness
2-(3-chlorophenyl)-4,4,4-trifluoro-2-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the chlorophenyl group provides opportunities for further functionalization through substitution reactions.
Properties
CAS No. |
2411305-77-4 |
---|---|
Molecular Formula |
C11H10ClF3O2 |
Molecular Weight |
266.6 |
Purity |
95 |
Origin of Product |
United States |
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